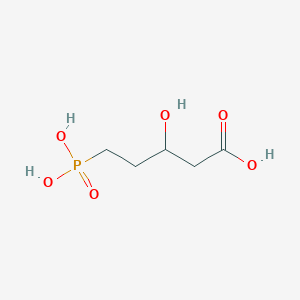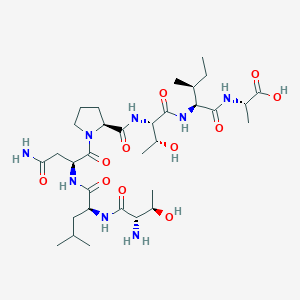
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is a synthetic peptide composed of eight amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and leucine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.
Applications De Recherche Scientifique
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Molecular Biology: Utilized in studies of enzyme-substrate interactions and signal transduction pathways.
Industry: Employed in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting an enzyme or activating a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Leucyl-L-threonyl-L-seryl-L-prolyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginylglycyl-L-glutaminyl-L-lysyl
- Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide
Uniqueness
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets, making it valuable for targeted research applications.
Propriétés
Numéro CAS |
193140-66-8 |
|---|---|
Formule moléculaire |
C32H56N8O11 |
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H56N8O11/c1-8-15(4)24(29(47)35-16(5)32(50)51)38-30(48)25(18(7)42)39-27(45)21-10-9-11-40(21)31(49)20(13-22(33)43)37-26(44)19(12-14(2)3)36-28(46)23(34)17(6)41/h14-21,23-25,41-42H,8-13,34H2,1-7H3,(H2,33,43)(H,35,47)(H,36,46)(H,37,44)(H,38,48)(H,39,45)(H,50,51)/t15-,16-,17+,18+,19-,20-,21-,23-,24-,25-/m0/s1 |
Clé InChI |
SZCCLXFDWQPSTD-ANXAPMGHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


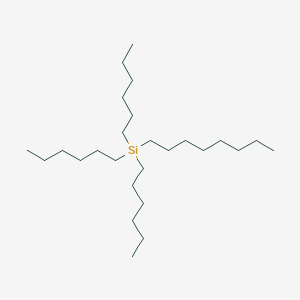
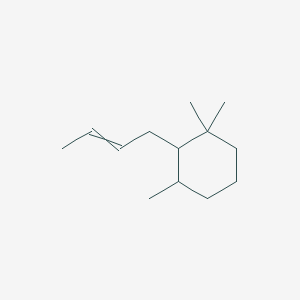
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
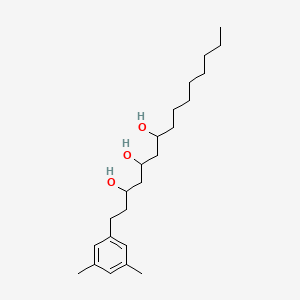
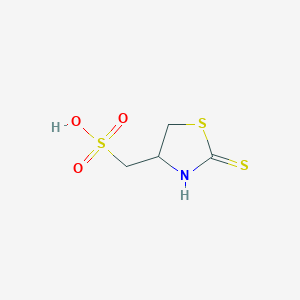
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
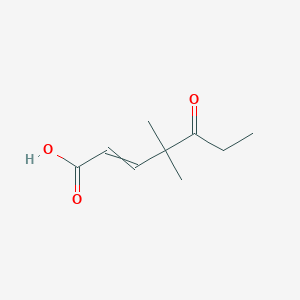
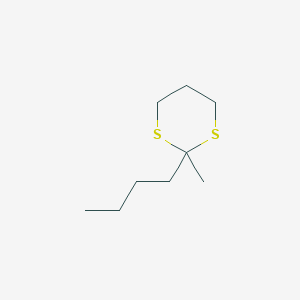
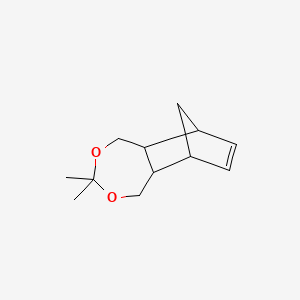
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)
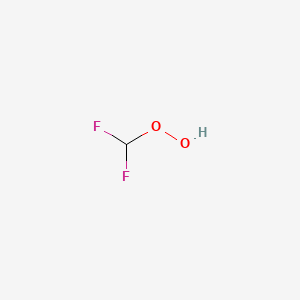
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

